1-Methyl-2-(trifluoromethyl)aziridine

Physical Organic Chemistry Fluorine Chemistry Medicinal Chemistry

1-Methyl-2-(trifluoromethyl)aziridine (CAS 160921-12-0) is a fluorinated, three-membered N-heterocyclic building block featuring a highly strained aziridine ring and an electron-withdrawing trifluoromethyl group. This unique combination imparts distinct physicochemical properties and reactivity profiles compared to non-fluorinated aziridine analogs, making it a valuable intermediate for the synthesis of α-CF₃ amines and complex fluorinated molecules.

Molecular Formula C4H6F3N
Molecular Weight 125.09 g/mol
CAS No. 160921-12-0
Cat. No. B060598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(trifluoromethyl)aziridine
CAS160921-12-0
Molecular FormulaC4H6F3N
Molecular Weight125.09 g/mol
Structural Identifiers
SMILESCN1CC1C(F)(F)F
InChIInChI=1S/C4H6F3N/c1-8-2-3(8)4(5,6)7/h3H,2H2,1H3
InChIKeyGKPDMKPUPYILET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-(trifluoromethyl)aziridine (CAS 160921-12-0): Essential Procurement Data for Fluorinated Aziridine Building Blocks


1-Methyl-2-(trifluoromethyl)aziridine (CAS 160921-12-0) is a fluorinated, three-membered N-heterocyclic building block featuring a highly strained aziridine ring and an electron-withdrawing trifluoromethyl group . This unique combination imparts distinct physicochemical properties and reactivity profiles compared to non-fluorinated aziridine analogs, making it a valuable intermediate for the synthesis of α-CF₃ amines and complex fluorinated molecules [1]. The compound's predicted physical properties include a density of 1.284±0.06 g/cm³ and a boiling point of 25.7±35.0 °C .

Why 1-Methyl-2-(trifluoromethyl)aziridine Cannot Be Interchanged with Non-Fluorinated Aziridines: A Procurement Risk Alert


Substituting 1-Methyl-2-(trifluoromethyl)aziridine with a non-fluorinated analog like 1-methylaziridine in a synthetic sequence is not scientifically justified and can lead to project failure. The trifluoromethyl group fundamentally alters the electronic environment of the molecule, drastically reducing the basicity of the aziridine nitrogen by two orders of magnitude [1]. This translates to a predicted pKa difference of nearly three units (4.83 vs 7.80), indicating that the fluorinated compound will behave as a much weaker base and nucleophile . Consequently, its reactivity in acid-catalyzed or nucleophilic ring-opening reactions will be significantly different, necessitating distinct reaction conditions and leading to different product outcomes. The higher density (1.284 vs 0.757 g/cm³) also confirms the substantial change in molecular packing and physical properties . This evidence underscores that direct substitution without experimental validation is a high-risk approach.

Quantitative Differentiation Evidence for 1-Methyl-2-(trifluoromethyl)aziridine Against Analogs


Drastic Reduction in Basicity vs. Non-Fluorinated 1-Alkylaziridines

The basicity of 1-alkyl-2-trifluoromethylaziridines is two orders of magnitude lower than that of non-fluorinated analogs [1]. This is a class-level inference, as the data is for a series of 1-alkyl-2-trifluoromethylaziridines, of which 1-methyl-2-(trifluoromethyl)aziridine is a direct member. This profound difference dictates that the fluorinated compound will require different conditions for acid-catalyzed reactions and will exhibit markedly reduced nucleophilicity.

Physical Organic Chemistry Fluorine Chemistry Medicinal Chemistry

Predicted pKa Value Comparison: A Nearly 3-Unit Drop in Acidity

Predicted pKa values provide a quantitative basis for understanding the basicity difference. 1-Methyl-2-(trifluoromethyl)aziridine has a predicted pKa of 4.83±0.40 , while its non-fluorinated counterpart, 1-methylaziridine, has a predicted pKa of 7.80±0.20 . This ~3-unit decrease confirms the strong electron-withdrawing effect of the trifluoromethyl group.

Computational Chemistry Drug Discovery Physical Organic Chemistry

Enhanced Volatility and Density: Physical Property Divergence

The introduction of the trifluoromethyl group also impacts physical properties. 1-Methyl-2-(trifluoromethyl)aziridine has a predicted boiling point of 25.7±35.0 °C and a density of 1.284±0.06 g/cm³ . In contrast, 1-methylaziridine has a boiling point of 27.55 °C and a significantly lower density of 0.7572 g/cm³ . The increased density and slightly lower boiling point reflect the presence of the heavier, more electronegative fluorine atoms.

Process Chemistry Analytical Chemistry Material Science

Verified Synthetic Route with Reported Yield

A specific synthetic route to 1-methyl-2-(trifluoromethyl)aziridine has been reported, involving the nucleophilic substitution of bromine in vicinal bromotrifluoroalkylamines, which yielded the desired aziridine in approximately 71% yield [1]. While a direct yield comparison for the same step with a non-fluorinated analog is not available in this dataset, this result demonstrates a viable and quantified preparation method for this specific fluorinated building block.

Synthetic Methodology Fluorine Chemistry Organic Synthesis

High-Value Application Scenarios for 1-Methyl-2-(trifluoromethyl)aziridine in R&D and Production


Synthesis of α-CF₃-β-Phenylethylamine Pharmacophores

The regioselective ring-opening of 1-alkyl-2-(trifluoromethyl)aziridines with carbon nucleophiles, as demonstrated with alkyl iodides and lithium diphenylcuprate , enables the direct construction of α-CF₃-β-phenylethylamine scaffolds. The drastically reduced basicity of the aziridine nitrogen [1] is a key factor in controlling this regioselectivity, making this compound a strategic choice for accessing this privileged motif in medicinal chemistry.

Development of Fluorinated β-Lactam Antibiotics

The unique ring strain and electronic properties of 1-methyl-2-(trifluoromethyl)aziridine, governed by the trifluoromethyl group [1], make it a prime candidate for ring-expansion reactions. This approach can be utilized to synthesize novel, fluorinated β-lactam analogs, where the CF₃ group is known to enhance metabolic stability and bioactivity.

Mechanistic Probes in Physical Organic Chemistry

The two-order-of-magnitude difference in basicity between 1-methyl-2-(trifluoromethyl)aziridine and its non-fluorinated analogs [1] makes it an excellent tool for probing reaction mechanisms. Researchers can use this compound to deconvolute the effects of basicity versus ring strain in acid-catalyzed rearrangements and nucleophilic substitutions, generating fundamental knowledge that guides the design of more efficient synthetic methods.

Sourcing a Validated Building Block for Fluorinated Heterocycle Libraries

For procurement officers building a compound library for high-throughput screening, 1-methyl-2-(trifluoromethyl)aziridine offers a validated entry point for generating diverse fluorinated heterocycles. The compound's documented synthesis [2] and its distinct, quantifiable physicochemical properties (pKa 4.83, density 1.284 g/cm³) provide a level of certainty that it is a well-defined, unique chemical entity, reducing the risk of purchasing an unreliable or mischaracterized intermediate.

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